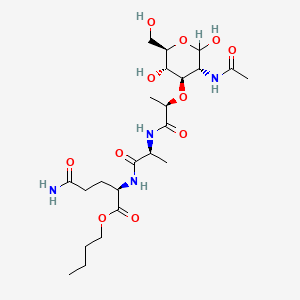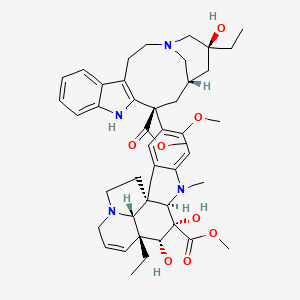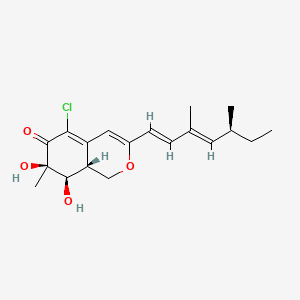
Isochromophilone III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isochromophilone III is a natural product found in Penicillium multicolor and Penicillium sclerotiorum with data available.
Wissenschaftliche Forschungsanwendungen
Isochromophilone III as an ACAT Inhibitor
This compound, along with other isochromophilones, was isolated from the culture broth of Penicillium multicolor and identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT) (Arai et al., 1995). ACAT plays a crucial role in cholesterol metabolism, and its inhibition could have therapeutic implications in diseases related to cholesterol management.
Inhibition of gp120-CD4 Binding
Isochromophilones I and II, close relatives of this compound, were found to inhibit gp120-CD4 binding, a critical interaction in HIV infection (Matsuzaki et al., 1995). This suggests a potential avenue for research into HIV treatment or prevention using compounds similar to this compound.
Novel GABA-Containing Metabolite
Isochromophilone IX, related to this compound, was discovered as a novel γ-amino butyric acid (GABA) containing metabolite (Michael et al., 2003). The presence of GABA in this compound class could have implications for neurological research and the treatment of neurological disorders.
Antimalarial and Antimycobacterial Activities
Compounds closely related to this compound, such as epi-isochromophilone III, showed antimalarial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis (Hemtasin et al., 2016). This indicates the potential of isochromophilones in the treatment of infectious diseases.
Inhibitory Activities of Analogues
Synthesis of isochromophilone analogues has been explored to understand their inhibitory activities against gp120-CD4 binding (Sun et al., 1996). Research in this area could lead to the development of novel therapeutic agents.
Cytotoxic Activities
Isochromophilones A-F, structurally similar to this compound, exhibited cytotoxic activities against various renal carcinoma cell lines (Luo et al., 2018). This indicates the potential use of isochromophilones in cancer research and treatment.
Eigenschaften
CAS-Nummer |
167173-89-9 |
|---|---|
Molekularformel |
C19H25ClO4 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
(7R,8R,8aR)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8,8a-dihydro-1H-isochromen-6-one |
InChI |
InChI=1S/C19H25ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-9,11,15,17,21,23H,5,10H2,1-4H3/b7-6+,12-8+/t11-,15-,17+,19+/m0/s1 |
InChI-Schlüssel |
GJRRBURMULHWIH-WPHCLLNESA-N |
Isomerische SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H]([C@H]2CO1)O)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl |
Kanonische SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl |
Synonyme |
7-deacetyl-1,O(8),8,8a-tetrahydro-7-epi-sclerotiorin isochromophilone III |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


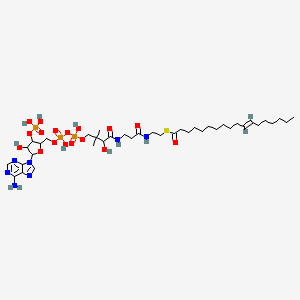
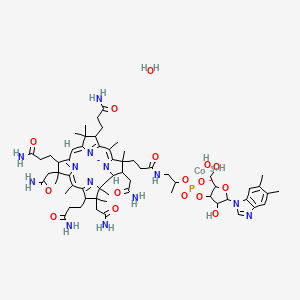
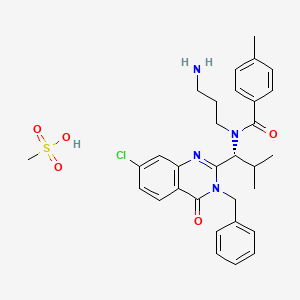


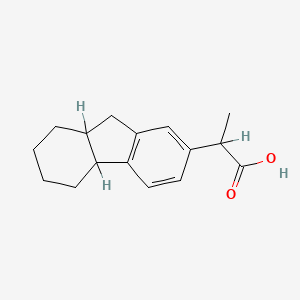
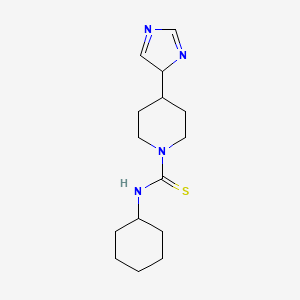
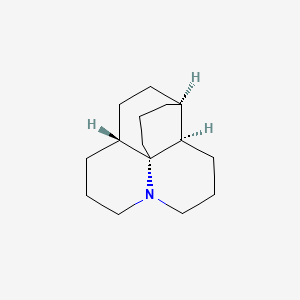
![3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one](/img/structure/B1237590.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)
![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
